Plap-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Plap-IN-1 is a potent and selective inhibitor of placental alkaline phosphatase (PLAP), with an IC50 value of 32 nM. It does not significantly inhibit the activity of tissue non-specific alkaline phosphatase (TNAP). This compound is primarily used in scientific research to study the role of PLAP in various biological processes .

Preparation Methods

The synthesis of Plap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, nitration, and amination processes .

Chemical Reactions Analysis

Plap-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: this compound can be reduced using common reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Based on the search results, there is no information available regarding the applications of a compound named "Plap-IN-1." However, the search results do provide information on Placental Alkaline Phosphatase (PLAP), which has various applications in biological research and biomedicine.

Placental Alkaline Phosphatase (PLAP) Applications

PLAP is a membrane-bound protein expressed in the placenta and found in certain human malignancies, such as testicular seminoma, ovarian cancer, and endometrial cancer . It has been utilized in various applications, including reporter gene technology and targeted cancer therapy .

Scientific Research Applications

Reporter Gene: PLAP serves as an effective reporter gene in transfection and transgenic studies, and in retroviral vectors for lineage analysis . Its use facilitates investigations of cell lineage, cell fate, gene expression patterns, gene interaction, and gene regulation . Studies have demonstrated that PLAP expression does not negatively impact mouse development or viability .

Cellular Marker: PLAP can be used to mark cells within complex in vivo systems . The availability of fluorogenic substrates and antibodies to PLAP makes it a simple method for identifying transgenic cells .

Tumor-Targeting Immunotherapy: PLAP's limited expression in healthy tissues and increased expression in malignant tumors suggests its potential as a target for antigen-targeting immunotherapy .PLAP is an accessible cell surface target for specific binding molecules like antibodies . Targeting PLAP may enhance tumor control by reducing tumor-derived alkaline phosphatase activity .

* PLAP CAR-T cells: PLAP CAR T-cells have demonstrated potent in vitro anti-tumor activity and tumor control ability, with the ability to eliminate most HeLa cells in nine days . PLAP CAR T-cells proliferated much more than control cells, and the number of eliminated HeLa cells was significantly higher when cocultured with PLAP CAR T cells .

Phenolic-Enabled Nanotechnology (PEN) Applications

While not directly related to PLAP, phenolic compounds are relevant to biomedical applications and may be linked to PLAP-related research in the future .

Particle Engineering: Phenolic-enabled nanotechnology (PEN) utilizes the properties of phenolics for particle engineering and the bottom-up synthesis of nanohybrid materials . PEN can be used to synthesize high-quality products with controllable size, shape, composition, surface chemistry, and function .

Biomedical Applications: Phenolics have numerous applications in biosensing, bioimaging, and disease treatment .

Diabetes Management: Phenolic compounds are food-derived bioactive compounds with antioxidant and anti-inflammatory properties, which have shown positive effects on glucose homeostasis .

PLAP Expression in Tumors

PLAP is commonly expressed at high levels in testicular germ cell tumors . Moderate to strong PLAP positivity was found in seminoma (96%) and embryonal carcinoma (85%) . PLAP is reportedly expressed in testicular seminoma, ovarian cancer, and endometrial cancer .

PLAP Expression in Normal Tissues

Strong PLAP immunostaining is found in the placenta, with strong positivity in chorion cells and in cyto- and syncytiotrophoblast of mature placenta . Weak PLAP staining was seen at the apical membrane of epithelial cells in the endocervix, endometrium, and the fallopian tube . PLAP immunostaining was absent in most other tissues, including epithelial cells of the gastrointestinal and genitourinary tract, gallbladder, liver, pancreas, salivary and bronchial glands, breast glands, Brunner glands, thyroid, pituitary gland, adrenal gland, parathyroid gland, testis, epididymis, seminal vesicle, prostate, non-keratinizing and keratinizing squamous epithelium of various different sites, skin appendages, hematopoietic and immune cells, and the brain .

PLAP as a Marker for Ovarian Cancer

Mechanism of Action

Plap-IN-1 exerts its effects by selectively inhibiting the activity of PLAP. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate esters. This inhibition disrupts the normal function of PLAP, leading to changes in cellular processes that depend on this enzyme. The molecular targets and pathways involved include the dephosphorylation of specific substrates and the regulation of signaling pathways associated with PLAP activity .

Comparison with Similar Compounds

Plap-IN-1 is unique in its high selectivity and potency for PLAP inhibition. Similar compounds include:

Levamisole: A less selective inhibitor of alkaline phosphatases, including PLAP and TNAP.

Phenylalanine: An amino acid that can inhibit alkaline phosphatase activity but is not as potent or selective as this compound.

Tetramisole: Another inhibitor of alkaline phosphatases with broader specificity compared to this compound.

The uniqueness of this compound lies in its high selectivity for PLAP over other alkaline phosphatases, making it a valuable tool for studying the specific role of PLAP in various biological processes .

Properties

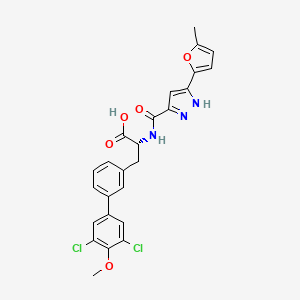

Molecular Formula |

C25H21Cl2N3O5 |

|---|---|

Molecular Weight |

514.4 g/mol |

IUPAC Name |

(2R)-3-[3-(3,5-dichloro-4-methoxyphenyl)phenyl]-2-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C25H21Cl2N3O5/c1-13-6-7-22(35-13)19-12-20(30-29-19)24(31)28-21(25(32)33)9-14-4-3-5-15(8-14)16-10-17(26)23(34-2)18(27)11-16/h3-8,10-12,21H,9H2,1-2H3,(H,28,31)(H,29,30)(H,32,33)/t21-/m1/s1 |

InChI Key |

NKUFZFKCAIBESU-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N[C@H](CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NC(CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.